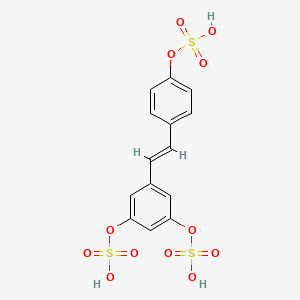

Trans resveratrol-3,4',5-trisulfate

Description

Overview of trans-Resveratrol as a Phytoalexin

Trans-resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a naturally occurring polyphenolic compound belonging to the stilbenoid class. wikipedia.orgnih.gov Stilbenoids are produced in a variety of plants and are characterized by a C6-C2-C6 carbon skeleton. In the plant kingdom, trans-resveratrol functions as a phytoalexin, a substance produced by plants as a defense mechanism against pathogens, such as bacteria or fungi, and other environmental stressors like injury or UV radiation. wikipedia.orgnih.govthieme-connect.com This protective role is a key aspect of its natural function. nih.gov Sources of resveratrol (B1683913) in the human diet include grapes, blueberries, raspberries, and peanuts. wikipedia.org

Metabolic Transformations of trans-Resveratrol

Upon oral ingestion, trans-resveratrol is extensively and rapidly metabolized, which significantly affects its bioavailability. wikipedia.orgnih.gov The primary sites for this metabolic activity are the intestines and the liver. wikipedia.orgmdpi.com

Phase I and Phase II Metabolic Pathways

The metabolism of xenobiotics (foreign compounds) like resveratrol is generally categorized into Phase I and Phase II reactions. Phase I reactions, which can involve enzymes from the cytochrome P450 superfamily, typically introduce or expose functional groups. researchgate.netoup.com However, the most significant metabolic route for resveratrol is through Phase II conjugation reactions. wikipedia.orgnih.gov These reactions increase the water solubility of the compound, facilitating its excretion from the body.

Conjugation Reactions: Glucuronidation and Sulfation

The two main Phase II conjugation pathways for resveratrol are glucuronidation and sulfation. nih.govnih.gov

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the hydroxyl groups of resveratrol, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com

Sulfation: This is a major metabolic pathway for resveratrol in humans, where a sulfonate group is added to the hydroxyl groups. mdpi.comtandfonline.com This reaction is catalyzed by sulfotransferase (SULT) enzymes. tandfonline.comnih.gov

These conjugation reactions result in various metabolites, including mono-, di-, and trisulfated forms of resveratrol. nih.govtandfonline.com The sulfation process is considered a limiting factor for the bioavailability of the parent compound, resveratrol. mdpi.com

Significance of Sulfated Metabolites in Resveratrol Research

Initially, it was believed that the biological activities observed after resveratrol consumption were solely due to the parent compound. However, the extensive and rapid metabolism of resveratrol into its sulfated and glucuronidated forms, which are found in higher concentrations in plasma than resveratrol itself, has shifted research focus. nih.govnutraingredients-usa.com There is growing evidence that these metabolites, including various resveratrol sulfates, are not inert but possess their own biological activities. nih.govdrugbank.comacs.org Some studies suggest that these sulfated forms could act as a circulating reservoir, from which active resveratrol can be regenerated within target tissues. mdpi.comnutraingredients-usa.com This has led to increased investigation into the specific properties and actions of individual sulfated metabolites like trans-resveratrol-3,4',5-trisulfate. phytohub.eu

Structure

3D Structure

Properties

IUPAC Name |

[4-[(E)-2-(3,5-disulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O12S3/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXZZWAYVALFLP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130200 | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858187-22-1 | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858187-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Detection of Trans Resveratrol 3,4 ,5 Trisulfate in Biological Systems

Enzymatic Basis of Sulfation: Role of Sulfotransferases

The sulfation of trans-resveratrol is a crucial phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). researchgate.netnih.gov These enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of resveratrol (B1683913). researchgate.net This process increases the water solubility of the compound, preparing it for excretion.

In humans, several SULT isoforms are involved in the sulfation of resveratrol, exhibiting different specificities for its hydroxyl positions. researchgate.netnih.gov Key enzymes identified in this process include SULT1A1, SULT1A2, SULT1A3, and SULT1E1. researchgate.netnih.gov

SULT1A1: Plays a major role in the formation of resveratrol-3-O-sulfate. nih.gov

SULT1A2 and SULT1A3: Are primarily involved in catalyzing the formation of resveratrol-3-O-4'-O-disulfate. researchgate.net

SULT1E1: Also contributes to resveratrol sulfation, although to a lesser extent than SULT1A1. researchgate.netnih.gov

While the precise enzymatic steps leading to the formation of the trisulfated metabolite are not fully elucidated, it is understood to be the culmination of sequential sulfation reactions catalyzed by these enzymes. The initial formation of mono- and di-sulfated intermediates, such as trans-resveratrol-3-O-sulfate and trans-resveratrol-3,4'-disulfate, serves as the precursor for subsequent sulfation to yield trans-resveratrol-3,4',5-trisulfate. researchgate.netnih.gov The activity of these SULTs in tissues like the liver and intestine is fundamental to this metabolic pathway. nih.gov

Identification of trans-Resveratrol-3,4',5-trisulfate as a Biotransformation Product

The identification of trans-resveratrol-3,4',5-trisulfate in biological systems has been confirmed through advanced analytical techniques, such as high-performance liquid chromatography (HPLC). nih.gov These studies have established its presence as a bona fide, albeit less abundant, metabolite of trans-resveratrol in preclinical models.

Research utilizing rodent models, specifically Wistar rats, has been pivotal in identifying trans-resveratrol-3,4',5-trisulfate as an in vivo metabolite. nih.govsemanticscholar.org In these studies, following oral administration of the parent compound, analysis of various biological samples confirmed the presence of the trisulfated conjugate. nih.gov This detection, which relied on the use of synthesized standards for accurate identification, demonstrates that the metabolic machinery in these preclinical models is capable of extensively sulfating the resveratrol molecule to produce the trisulfate form. nih.gov

The distribution of trans-resveratrol-3,4',5-trisulfate is not uniform across all biological compartments. Its detection has been specifically reported in key organs and fluids associated with metabolism and excretion. Studies have successfully identified this metabolite in plasma, liver, and kidney samples from rats. nih.govmdpi.com The presence of the trisulfate in the liver, a primary site of drug metabolism, is consistent with the high concentration of sulfotransferase enzymes in this organ. nih.govmdpi.com Its appearance in the kidney and subsequent detection in urine points to its pathway for elimination from the body. nih.gov

| Metabolite | Plasma | Urine | Liver | Kidney | Feces |

|---|---|---|---|---|---|

| trans-Resveratrol-3-sulfate | ✔ | ✔ | ✔ | ✔ | ✔ |

| trans-Resveratrol-4'-sulfate | ✔ | ✔ | ✔ | ✔ | ✔ |

| trans-Resveratrol-3,4'-disulfate | ✔ | ✔ | ✔ | ✔ | ✔ |

| trans-Resveratrol-3,5-disulfate | ✔ | ✔ | ✔ | ✔ | ✔ |

| trans-Resveratrol-3,4',5-trisulfate | ✔ | ✔ | ✔ | ✔ | ✘ |

| trans-Resveratrol-3-O-beta-D-glucuronide | ✔ | ✔ | ✔ | ✔ | ✔ |

Data sourced from studies in Wistar rats. nih.govmdpi.com The table indicates the presence (✔) or absence (✘) of the metabolite in the specified biological matrix.

Influence of Parent Compound Administration on Trisulfate Metabolite Formation

The formation of trans-resveratrol-3,4',5-trisulfate appears to be dependent on the administered amount of the parent compound. nih.govmdpi.com Research indicates that this highly sulfated metabolite is more readily detected when higher doses of trans-resveratrol are administered. mdpi.com

In a study involving Wistar rats, two different daily feeding regimens were compared: a lower dose and a higher dose. The results showed that the formation of trans-resveratrol-3,4',5-trisulfate was specifically associated with the higher administration level. nih.govmdpi.com At the lower dose, this trisulfated metabolite was not detected, suggesting that its formation may be a result of saturating the primary metabolic pathways, which leads to more extensive sulfation. nih.gov This dose-dependent formation highlights that the metabolic profile of trans-resveratrol can shift based on the intake level, favoring the production of more complex conjugates like the trisulfate at higher concentrations.

| Administration Level | Detection of trans-Resveratrol-3,4',5-trisulfate |

|---|---|

| Low Dose (50 mg/kg bw/day) | Not Detected |

| High Dose (300 mg/kg bw/day) | Detected |

This table illustrates the influence of the administered dose of the parent compound on the detection of the trisulfate metabolite in preclinical models. nih.govmdpi.com

Analytical Methodologies for Trans Resveratrol 3,4 ,5 Trisulfate Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of trans-resveratrol-3,4',5-trisulfate, enabling its separation from the parent compound and other related metabolites.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a widely used technique for the analysis of resveratrol (B1683913) and its metabolites. nih.gov This method leverages the unique ultraviolet (UV) absorbance properties of these compounds for detection and quantification.

Researchers have developed reversed-phase HPLC methods using C18 columns to separate resveratrol and its various conjugated metabolites. nih.gov A gradient elution, often employing a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as methanol (B129727) with isopropanol), allows for the resolution of these compounds. nih.gov The DAD detector is typically set to a wavelength around 306 nm or 325 nm to capture the maximum absorbance of trans-resveratrol and its derivatives. monash.eduijrpb.comresearchgate.net The retention time of each compound under specific chromatographic conditions serves as a key identifier. For instance, in one method, the retention time for trans-resveratrol was 18.6 minutes. nih.gov While effective for separating and detecting the parent compound, resolving the various polar, conjugated metabolites, including the trisulfate form, can be challenging and often requires careful optimization of the gradient. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

For more definitive structural elucidation and highly sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. psu.edu This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

In LC-MS/MS analysis of resveratrol metabolites, a triple quadrupole mass spectrometer is often used, operating in multiple reaction monitoring (MRM) mode. psu.edu This allows for highly specific detection by monitoring a specific precursor ion to product ion transition. For sulfated metabolites like trans-resveratrol-3,4',5-trisulfate, the analysis is typically performed in negative ionization mode. nih.gov The precursor ion would correspond to the deprotonated molecule [M-H]-, and the product ion would result from the neutral loss of a sulfate (B86663) group (SO3), which is a loss of 80 atomic mass units. psu.edu For example, a transition of m/z 307/227 is monitored for resveratrol sulfates. psu.edu The use of a turbo ion spray source is common. nih.gov The structural characterization of metabolites is confirmed by these specific mass transitions. nih.gov

Development and Validation of Quantitative Assays

The accurate quantification of trans-resveratrol-3,4',5-trisulfate in biological samples like plasma and urine is crucial for pharmacokinetic studies. This requires the development and rigorous validation of quantitative assays.

Preparation of Synthesized Conjugate Standards

A significant hurdle in the quantitative analysis of resveratrol metabolites is the commercial unavailability of many of these compounds. nih.gov Therefore, the chemical synthesis of conjugate standards, including trans-resveratrol-3,4',5-trisulfate, is a critical step. nih.gov

The synthesis of resveratrol sulfate metabolites is complex due to the presence of multiple hydroxyl groups on the resveratrol molecule, necessitating selective protection strategies. nih.gov For instance, the synthesis of a specific sulfate metabolite might involve protecting certain hydroxyl groups while allowing sulfation to occur at the desired positions. nih.gov These synthesized standards are then used to create calibration curves for the accurate quantification of the metabolite in biological samples.

Method Sensitivity, Linearity, and Recovery in Biological Samples

Validation of an analytical method ensures its reliability, reproducibility, and accuracy. Key validation parameters include sensitivity (limit of detection and quantification), linearity, and recovery.

For HPLC-UV methods, the limit of detection (LOD) for resveratrol in plasma and urine has been reported to be around 2.0 ng/mL, with a limit of quantification (LOQ) of 5 ng/mL. nih.gov Linearity is typically established over a concentration range relevant to expected in vivo levels, for example, 5 ng/mL to 500 ng/mL in plasma. nih.gov The extraction efficiency, or recovery, of the analyte from the biological matrix is also determined. For resveratrol, extraction efficiencies from plasma have been reported to be around 57-60%. nih.gov While recovery may not be complete, consistency and reproducibility are paramount. nih.gov

LC-MS/MS methods generally offer superior sensitivity. For resveratrol sulfate, calibration curves have been shown to be linear in the range of 10 to 2000 ng/mL. nih.gov The accuracy of these methods is typically high, with reported values between 90% and 112% of the true value, and precision, expressed as the relative standard deviation (%RSD), is generally below 9-15%. psu.edunih.gov

Table 1: HPLC-UV Method Validation Parameters for Resveratrol Analysis

| Parameter | Plasma | Urine |

| Limit of Detection (LOD) | 2.0 ng/mL | 2.0 ng/mL |

| Limit of Quantitation (LOQ) | 5 ng/mL | 5 ng/mL |

| Linear Range | 5-500 ng/mL | 5-1000 ng/mL |

| Extraction Efficiency (Low Conc.) | 57% | 60% |

| Extraction Efficiency (High Conc.) | 60% | 68% |

Data sourced from nih.gov

Challenges in Metabolite Analysis and Differentiation

The analysis of resveratrol metabolites, including trans-resveratrol-3,4',5-trisulfate, presents several challenges. A primary difficulty is the differentiation of isomeric forms. omre.cosielc.com For example, resveratrol exists as cis and trans isomers, and each can be sulfated at different positions, leading to a variety of structurally similar compounds. omre.cosielc.comnih.gov Chromatographic separation is essential to distinguish between these isomers, as they may have different biological activities. omre.co

Another significant challenge is the low bioavailability of resveratrol and the rapid metabolism it undergoes, resulting in very low concentrations of the parent compound and its metabolites in biological fluids. mdpi.com This necessitates highly sensitive analytical methods. nih.govresearchgate.net Furthermore, the lack of commercially available analytical standards for many of the sulfated and glucuronidated metabolites complicates their definitive identification and quantification. nih.gov The development of a single analytical method that can simultaneously prepare and analyze all resveratrol analytes (parent compound and its various metabolites) with high throughput has also proven to be difficult. nih.gov

Biological Activities and Molecular Mechanisms of Resveratrol Sulfated Metabolites

Investigation of Activity in in vitro Cellular Models

In vitro and cell-based assays indicate that the biological activity of resveratrol (B1683913) metabolites generally diminishes with an increased degree of sulfation. nih.gov Trans-resveratrol-3,4',5-trisulfate, being a highly sulfated form, has demonstrated limited to no activity in a variety of cellular assays compared to its parent compound. nih.gov

Impact on Cellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt)

The ability of resveratrol to modulate inflammatory signaling pathways is a well-documented aspect of its biological activity. However, its trisulfated metabolite appears to lack this capacity. In an assay designed to measure the inhibition of tumor necrosis factor (TNF)-α-induced Nuclear Factor-kappa B (NF-κB) activity, trans-resveratrol-3,4',5-trisulfate was found to be inactive. nih.gov Scientific literature from the conducted searches does not provide specific data on the impact of trans-resveratrol-3,4',5-trisulfate on the MAPK or PI3K/Akt signaling pathways.

Modulation of Enzyme Activities (e.g., COX-1, COX-2, QR1, Aromatase, iNOS)

The enzymatic inhibitory potential of trans-resveratrol-3,4',5-trisulfate has been evaluated across several key enzymes involved in inflammation and carcinogenesis. The findings consistently show a lack of significant activity. The metabolite was inactive as an inhibitor of Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and aromatase. nih.gov Furthermore, it did not induce NAD(P)H:quinone reductase 1 (QR1), a phase II detoxifying enzyme. nih.gov

In studies on the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) in macrophage cells, trans-resveratrol-3,4',5-trisulfate was found to be the least potent inhibitor among the tested sulfated metabolites. nih.gov

| Enzyme Target | Observed Activity | Reference |

|---|---|---|

| COX-1 Inhibition | Inactive | nih.gov |

| COX-2 Inhibition | Inactive | nih.gov |

| QR1 Induction | Inactive | nih.gov |

| Aromatase Inhibition | Inactive | nih.gov |

| iNOS Inhibition (NO Production) | Least potent inhibitor among sulfated metabolites | nih.gov |

Effects on Cellular Processes (e.g., Proliferation, Apoptosis, Autophagy)

The influence of trans-resveratrol-3,4',5-trisulfate on fundamental cellular processes such as proliferation and apoptosis has been found to be negligible. In cell-based assays using KB (human oral cancer) cells, the trisulfate metabolite was inactive in inhibiting cell proliferation. nih.gov Generally, resveratrol sulfates have been reported to exhibit low antiproliferative activity. drugbank.com

Furthermore, in an assay that measures the accumulation of cells in the sub-G1 phase of the cell cycle, a common indicator of apoptosis, trans-resveratrol-3,4',5-trisulfate was also found to be inactive. nih.gov There is no available data from the searched scientific literature regarding the specific effects of this metabolite on autophagy.

Preclinical in vivo Investigations in Animal Models

Despite the characterization of trans-resveratrol-3,4',5-trisulfate in vitro, there is a notable absence of preclinical in vivo data in the scientific literature. The conducted searches did not yield any studies investigating the effects of this specific metabolite in animal models. Therefore, its role in chemoprevention or its influence on oxidative stress and anti-inflammatory responses in a whole-organism setting remains uncharacterized. Some research suggests that sulfated metabolites may act as a stable pool from which the active parent compound, resveratrol, can be regenerated within target tissues, potentially contributing to in vivo effects. researchgate.net However, direct evidence for this mechanism involving the trisulfated form, or evidence of its independent in vivo activity, is currently lacking.

Role in Chemoprevention Models (e.g., Tumor Growth Inhibition)

There is no available data from the conducted searches regarding the role of trans-resveratrol-3,4',5-trisulfate in chemoprevention or tumor growth inhibition in animal models.

Influence on Oxidative Stress and Anti-inflammatory Responses

There is no available data from the conducted searches regarding the influence of trans-resveratrol-3,4',5-trisulfate on oxidative stress or anti-inflammatory responses in animal models.

Structure-Activity Relationships of Sulfated Stilbenoids

The biological effects of resveratrol are intrinsically linked to its chemical structure, and modifications through metabolic processes such as sulfation can significantly alter its potency and mechanism of action. Sulfation, the addition of a sulfonate group (SO3-), is a primary pathway for resveratrol metabolism in humans, leading to the formation of various sulfated derivatives. The degree and position of this sulfation are critical determinants of the resulting metabolite's biological activity.

Influence of Sulfation Position and Degree on Biological Potency

The transformation of resveratrol into its sulfated metabolites is a rapid process in the body, which can drastically change its biological properties. The presence and location of hydroxyl (-OH) groups on the stilbene (B7821643) backbone are crucial for many of resveratrol's effects, including its antioxidant and anti-inflammatory activities. mdpi.com When these hydroxyl groups are masked by sulfation, the molecule's activity is often modified or diminished.

Scientific studies have synthesized various resveratrol sulfate (B86663) metabolites to investigate these structure-activity relationships. nih.govacs.org Research indicates that metabolites with no remaining free hydroxyl groups, which would include trans-resveratrol-3,4',5-trisulfate, are generally inactive as reactive oxygen species (ROS) scavengers. The antioxidant capacity is largely attributed to the hydroxyl groups, particularly the 4'-hydroxyl group. mdpi.com

While specific data on the biological potency of trans-resveratrol-3,4',5-trisulfate is limited in the available literature, studies on mono- and di-sulfated metabolites provide significant insights. For instance, in an assay for NAD(P)H:quinone reductase 1 (QR1) induction, a mechanism for cancer chemoprevention, resveratrol-3-O-sulfate was found to be more potent than the parent resveratrol compound. acs.org Conversely, other sulfated versions were less potent. acs.org In terms of anti-inflammatory action, both resveratrol-3-O-sulfate and resveratrol-4'-O-sulfate have demonstrated the ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, with IC50 values comparable to resveratrol for COX-1. nih.gov However, for antiproliferative activity against cancer cells, sulfated metabolites generally show reduced efficacy compared to resveratrol. dovepress.comdrugbank.com This suggests that while sulfation does not universally eliminate biological activity, it selectively alters it depending on the specific molecular target.

Comparison of Trisulfate Activity with Mono- and Di-sulfated Forms

Direct comparative studies detailing the specific biological activities of trans-resveratrol-3,4',5-trisulfate are scarce. However, by examining the activities of mono- and di-sulfated forms, a trend emerges where increasing sulfation tends to decrease certain biological effects, particularly those reliant on the free phenolic hydroxyl groups.

Research comparing various sulfated metabolites has yielded the following observations:

Antiproliferative Activity: Sulfated resveratrol metabolites have been shown to possess low antiproliferative activity. Studies indicate that both mono- and di-sulfated forms are less effective at inhibiting the growth of breast cancer cells than the parent trans-resveratrol. dovepress.com

Anti-inflammatory Activity: Resveratrol-3-O-sulfate and resveratrol-4'-O-sulfate retain significant anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. mdpi.com Resveratrol-4'-O-sulfate was identified as the most active metabolite in inhibiting the NF-κB signaling pathway. mdpi.com

Antioxidant Activity: The ability to scavenge free radicals, like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, is significantly impacted by sulfation. Resveratrol-3-O-sulfate retains some radical-scavenging capability, but it is generally understood that the antioxidant effect diminishes as hydroxyl groups are conjugated. mdpi.comnih.gov

Given that trans-resveratrol-3,4',5-trisulfate has all its hydroxyl groups conjugated, it is projected to have negligible direct antioxidant or antiproliferative activity. Its potential biological role may lie in serving as a stable, circulating reservoir that can be converted back to less sulfated forms or the parent resveratrol within specific target tissues. oregonstate.edu

| Compound/Metabolite | QR1 Induction | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Antiproliferative Activity |

| trans-Resveratrol | Potent | 6.65 µM | 0.75 µM | High |

| Resveratrol-3-O-sulfate | More potent than resveratrol | 3.60 µM | 7.53 µM | Low |

| Resveratrol-4'-O-sulfate | Less potent than resveratrol | 5.55 µM | 8.95 µM | Low |

| trans-Resveratrol-3,4',5-trisulfate | Data not available | Data not available | Data not available | Presumed to be very low |

Table based on data from Hoshino et al., 2010. nih.gov

Interactions with Biomolecules and Drug Transport Systems

The interaction of resveratrol and its metabolites with proteins and transport systems is crucial for their distribution, bioavailability, and potential for drug interactions.

Interaction with Serum Albumin and Cytochrome P450 Enzymes

Serum Albumin: Trans-resveratrol is known to bind to serum proteins, particularly human serum albumin (HSA), which acts as a carrier in the bloodstream. nih.govmdpi.com While there is no specific data on the binding of trans-resveratrol-3,4',5-trisulfate to HSA, studies on its mono-sulfated metabolite, resveratrol-3-O-sulfate (R3S), have shown that it can strongly displace the site I marker warfarin (B611796) from HSA. nih.govresearchgate.net This indicates a high-affinity interaction with albumin, suggesting that sulfated metabolites, including the trisulfated form, likely circulate in the blood bound to this protein. This binding can create a circulating reservoir of the metabolite. nih.gov

Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are essential for the metabolism of many drugs and xenobiotics. Trans-resveratrol itself is known to inhibit several CYP enzymes, including CYP3A4, CYP2C9, and CYP1A2, which poses a risk for drug-food interactions. mdpi.comnih.gov However, the metabolic conversion of resveratrol to its sulfated forms appears to alter this interaction significantly. In vitro studies examining the metabolites found that resveratrol-3-O-sulfate had no or only minor inhibitory effects on major CYP enzymes like CYP2C9, CYP2C19, and CYP3A4. researchgate.net This suggests that the sulfation of resveratrol, particularly to the fully conjugated trisulfate form, likely mitigates the risk of interactions with drugs metabolized by these CYP enzymes.

Interaction with Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) are a family of transporters that facilitate the uptake of a wide range of compounds, including drugs and endogenous molecules, into various tissues. Research has demonstrated that both resveratrol and its sulfated conjugates are substrates and inhibitors of OATPs. nih.govunivie.ac.at

Specifically, resveratrol-3-O-sulfate (R3S) has been identified as a potent inhibitor of several OATP isoforms. It proved to be a similarly strong inhibitor as resveratrol for OATP1B1 and OATP1B3, and an even stronger inhibitor of OATP1A2 and OATP2B1. nih.govresearchgate.net This suggests that sulfated resveratrol metabolites can play a significant role in pharmacokinetic interactions by modulating the activity of these transporters. nih.gov Although direct studies on trans-resveratrol-3,4',5-trisulfate are not available, its highly anionic nature due to the three sulfate groups suggests it could also be a substrate and/or a potent inhibitor of OATPs. The interaction with these transporters is likely a key factor in the cellular uptake and tissue distribution of sulfated resveratrol metabolites. nih.gov

| Compound/Metabolite | Interaction |

| trans-Resveratrol | Inhibits CYP3A4, CYP2C9, CYP1A2. Substrate and inhibitor of OATPs. Binds to Human Serum Albumin. nih.govnih.govmdpi.com |

| Resveratrol-3-O-sulfate (R3S) | Minor to no inhibition of major CYP enzymes. Potent inhibitor of OATP1A2, OATP1B1, OATP1B3, and OATP2B1. Strongly binds to Human Serum Albumin. nih.govresearchgate.net |

| trans-Resveratrol-3,4',5-trisulfate | Data on specific interactions are not available. Presumed to have minimal interaction with CYPs and potential interaction with OATPs. |

Chemical Synthesis and Derivatization of Trans Resveratrol 3,4 ,5 Trisulfate

Strategies for Selective Sulfation of Hydroxyl Groups

The primary challenge in synthesizing specific resveratrol (B1683913) sulfate (B86663) metabolites is the presence of three hydroxyl groups that can all potentially react. nih.gov To achieve the synthesis of the trisulfated form, a direct and forceful sulfation approach is often employed. One documented method involves reacting trans-resveratrol with a sulfur trioxide-trimethylamine complex (SO₃·NMe₃) in the presence of triethylamine (Et₃N) as a base. nih.gov This mixture is heated under reflux for an extended period, up to 120 hours, to ensure that all three hydroxyl groups are sulfated. nih.gov This method represents a non-selective, exhaustive approach designed to drive the reaction to completion, yielding the desired trisulfated product. nih.gov

In contrast, the synthesis of specific mono- or di-sulfated resveratrol analogues requires more complex, regioselective strategies. nih.gov These methods necessitate the use of protecting groups to temporarily block certain hydroxyl groups, directing the sulfation to a specific, unprotected site. nih.gov After the sulfation reaction, the protecting groups are removed to yield the final, selectively sulfated product. This highlights the different synthetic philosophies: an exhaustive reaction for the trisulfate versus a multi-step, protecting-group-based strategy for achieving specific, less-sulfated analogues. nih.gov

Enzymatic methods also offer a pathway for selective sulfation. Human cytosolic sulfotransferases (SULTs) can catalyze sulfation in a regioselective manner. nih.gov For example, different SULT enzymes can target different hydroxyl positions on polyphenols, suggesting that biocatalytic approaches could be a valuable tool for producing specific sulfate metabolites. nih.gov

Yield Optimization and Purity Assessment of Synthesized Trisulfate

Optimizing the yield for the synthesis of trans-resveratrol-3,4',5-trisulfate involves careful control of reaction parameters. In the established chemical synthesis, key variables include the molar ratio of the sulfating agent (SO₃·NMe₃) to resveratrol, the concentration of the base (Et₃N), the reaction temperature, and the duration. nih.gov For instance, a significant excess of the sulfating agent and a prolonged reflux time of 120 hours are used to maximize the conversion to the trisulfated form. nih.gov The use of microwave irradiation has been shown in the synthesis of other sulfated resveratrol derivatives to significantly decrease reaction times and improve yields compared to conventional heating. bioscientifica.com

Purity Assessment

Following synthesis, a multi-step purification and assessment process is crucial to isolate the target compound and verify its purity.

Purification: The crude product is typically purified using chromatographic techniques. A common method involves using a cation-exchange resin to remove reaction salts and byproducts, yielding the desired potassium salt of the trisulfate. nih.gov For general resveratrol-related impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating specific compounds from a complex mixture. nih.gov

Analysis and Characterization: The purity and identity of the final product are confirmed using a suite of analytical techniques. HPLC is the primary method for assessing purity, with typical methods developed to separate resveratrol and its derivatives effectively. nih.govmdpi.comijper.org Structural confirmation is achieved through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Purity of ≥95% has been confirmed for synthesized resveratrol sulfates through methods like elemental analysis. nih.gov

| Technique | Purpose | Typical Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | Separates the target compound from impurities and starting material. nih.govijper.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass verification | Confirms the molecular weight of the synthesized trisulfate. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirms the chemical structure and the position of the sulfate groups. nih.gov |

| Cation-Exchange Chromatography | Purification | Used to isolate the salt form of the final product from the reaction mixture. nih.gov |

Comparison of Synthetic Routes and Analogues

The synthesis of trans-resveratrol-3,4',5-trisulfate is part of a broader field of synthesizing various sulfated and non-sulfated resveratrol analogues. The foundational trans-resveratrol molecule itself can be synthesized through several established routes, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, Perkin condensation, and Heck reaction, which form the stilbene (B7821643) backbone. google.comresearchgate.netbyu.edu The sulfation step is then performed on the parent molecule.

The primary distinction in synthetic routes for sulfated analogues lies in the degree of selectivity required.

| Synthetic Approach | Target Product(s) | Key Features | Challenges |

|---|---|---|---|

| Exhaustive / Non-selective Sulfation | Trisulfated resveratrol | Uses a large excess of sulfating agent and harsh conditions (prolonged high heat) to drive the reaction to completion. nih.gov | Requires extensive purification to remove partially sulfated intermediates if the reaction is incomplete. |

| Selective Sulfation | Specific mono- or di-sulfated resveratrols | Requires a multi-step process involving the protection of specific hydroxyl groups, followed by sulfation and deprotection. nih.gov | More complex, requires careful selection of protecting groups, and may have lower overall yields due to multiple steps. |

| Enzymatic Sulfation | Regioselective mono- or di-sulfated products | Uses sulfotransferase enzymes (e.g., human SULTs) to achieve high regioselectivity under mild conditions. nih.gov | Requires production and purification of the enzyme; may be difficult to scale up. |

The synthesis of other resveratrol derivatives, such as methylated or hydroxylated analogues, also relies on these fundamental organic reactions, demonstrating the versatility of the resveratrol scaffold for chemical modification. scirp.org

Potential for Developing Novel Sulfated Resveratrol Derivatives

The existing synthetic strategies provide a robust platform for the development of novel sulfated resveratrol derivatives. The primary motivation for creating new analogues is to improve the pharmacokinetic properties of resveratrol, which is known for its poor bioavailability, or to enhance its biological activity. scirp.orgnih.gov

Future development can proceed in several directions:

Hybrid Analogues: Novel derivatives could be synthesized by combining sulfation with other chemical modifications. For example, introducing methoxy groups (as seen in the more bioavailable analogue pterostilbene) or other functional groups onto the resveratrol backbone before sulfation could create hybrid molecules with unique properties. scirp.orgjapsonline.com

Targeted Selectivity: Further exploration of enzymatic and chemo-enzymatic methods could allow for the large-scale production of specific sulfated isomers that may possess more desirable biological activities than a non-selective mixture. nih.gov

Prodrug Design: Sulfated derivatives can be considered prodrugs, as they may be converted back to the parent resveratrol within target cells. mdpi.com Designing novel sulfated compounds with varying solubility and susceptibility to cellular enzymes could allow for controlled release of resveratrol in specific tissues.

Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of sulfated and otherwise functionalized resveratrol analogues is essential for conducting detailed SAR studies. scirp.orgnih.gov These studies help to identify which structural features are critical for a desired biological effect, guiding the design of more potent and effective compounds. nih.govmdpi.com

By leveraging established synthetic routes and exploring new modification strategies, chemists can continue to develop novel sulfated resveratrol derivatives with potentially enhanced therapeutic value.

Future Directions in Academic Research on Trans Resveratrol 3,4 ,5 Trisulfate

Elucidation of Specific Cellular Receptors or Targets for Trisulfate Metabolite

A critical avenue of future research will be the identification and characterization of specific cellular receptors or targets for trans-resveratrol-3,4',5-trisulfate. While the parent compound, resveratrol (B1683913), is known to interact with a multitude of cellular targets, the specific binding partners of its sulfated metabolites remain largely unknown. nih.govnih.govwikipedia.org Understanding these interactions is fundamental to deciphering the metabolite's mechanism of action.

Initial studies on other resveratrol metabolites, such as resveratrol-3-O-sulfate, have shown interactions with proteins like human serum albumin and organic anion-transporting polypeptides (OATPs). nih.govresearchgate.net Future investigations will likely employ techniques such as affinity chromatography, mass spectrometry-based proteomics, and yeast two-hybrid screening to systematically identify proteins that directly bind to trans-resveratrol-3,4',5-trisulfate. nih.gov Pinpointing these molecular targets will be the first step in understanding the signaling pathways modulated by this metabolite.

Advanced Mechanistic Studies in Specific Pathological Contexts

Building upon the identification of its cellular targets, future research will delve into advanced mechanistic studies of trans-resveratrol-3,4',5-trisulfate in various disease models. The parent compound, resveratrol, has been studied in the context of numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders. nih.govnih.govnih.gov However, it is crucial to determine if and how the trisulfated metabolite contributes to these effects.

For instance, studies on resveratrol have shown its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, and to influence cell cycle progression and apoptosis. nih.govnih.gov Future research should investigate whether trans-resveratrol-3,4',5-trisulfate can independently or synergistically modulate these pathways. For example, some resveratrol metabolites have already demonstrated the ability to inhibit the proliferation of colon cancer cells by inducing cell cycle arrest and apoptosis. nih.gov Investigating the effects of the trisulfated form in models of inflammatory bowel disease, where resveratrol has shown some promise, would also be a valuable area of exploration. nih.gov

Exploration of Synergistic or Antagonistic Effects with Other Metabolites

The in vivo environment is a complex milieu of various resveratrol metabolites, including glucuronides and other sulfated forms. nih.gov Therefore, a significant area of future research will be to explore the synergistic or antagonistic effects of trans-resveratrol-3,4',5-trisulfate in the presence of these other metabolites. It is plausible that the biological activity observed after resveratrol administration is not due to a single metabolite but rather the combined action of several.

Development of High-Throughput Screening Assays for Biological Activity

To accelerate the discovery of the biological functions of trans-resveratrol-3,4',5-trisulfate, the development of high-throughput screening (HTS) assays is essential. nih.govresearchgate.netresearchgate.net These assays will enable the rapid testing of the metabolite across a wide range of biological targets and cellular pathways. HTS methods can be broadly categorized into biochemical and cell-based assays. nih.gov

Biochemical assays could be designed to measure the direct interaction of the trisulfated metabolite with purified enzymes or receptors. nih.gov Cell-based assays, on the other hand, can assess the effect of the metabolite on cellular processes such as cell viability, gene expression, and signaling pathway activation. nih.govspringernature.com The availability of a reliable and validated HTS platform will be instrumental in efficiently screening for novel biological activities and identifying promising therapeutic applications for trans-resveratrol-3,4',5-trisulfate.

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational modeling and molecular dynamics simulations will provide invaluable insights into the interactions of trans-resveratrol-3,4',5-trisulfate at the atomic level. nih.govnih.gov These in silico approaches can predict the binding affinity and mode of interaction between the metabolite and its potential protein targets, guiding further experimental validation.

By creating three-dimensional models of the metabolite and its target proteins, researchers can visualize how the sulfate (B86663) groups on the resveratrol backbone influence binding specificity and affinity. Molecular dynamics simulations can further elucidate the dynamic nature of these interactions, providing a deeper understanding of the conformational changes that may occur upon binding. nih.gov These computational studies, in conjunction with experimental data, will be crucial for the rational design of future studies and for potentially optimizing the structure of resveratrol-based compounds for enhanced therapeutic benefit.

Q & A

Q. How is trans-resveratrol-3,4',5-trisulfate detected and quantified in biological samples?

Answer: The primary method for detecting and quantifying trans-resveratrol-3,4',5-trisulfate in biological matrices (e.g., plasma, urine, tissues) is high-performance liquid chromatography with diode array detection (HPLC-DAD) . This technique uses synthesized standards for metabolite identification and validation. For example, Wenzel et al. (2005) employed HPLC-DAD to resolve resveratrol sulfates, including the trisulfate conjugate, in rat plasma and feces, achieving recovery rates of 15–54% depending on dosage . Key steps include:

- Sample preparation: Acid hydrolysis to release aglycones.

- Validation: Linearity (R² > 0.99), detection limits (ppb range), and inter-day reproducibility (CV < 10%).

- Quantitation: Calibration curves using spiked biological matrices.

Q. What factors influence the formation of trans-resveratrol-3,4',5-trisulfate in vivo?

Answer: The formation of trisulfate conjugates is dependent on:

- Dose-dependent metabolism : Higher resveratrol doses (e.g., 300 mg/kg/day in rats) lead to increased sulfate conjugation due to saturation of glucuronidation pathways .

- Species-specific sulfotransferase activity : Rats exhibit higher sulfation rates compared to humans, as shown by the predominance of trisulfate in rat plasma versus glucuronides in human hepatocyte models .

- Tissue-specific distribution : Sulfated metabolites accumulate preferentially in the liver and kidneys, whereas aglycones dominate in adipose tissues .

Q. Does trans-resveratrol-3,4',5-trisulfate retain the antioxidant activity of its parent compound?

Answer: While trans-resveratrol-3,4',5-trisulfate exhibits reduced bioavailability compared to resveratrol aglycone, limited evidence suggests it may retain partial bioactivity. For instance:

- In vitro assays : Sulfated metabolites show weaker free radical scavenging (IC₅₀ ~2× higher than aglycone) in DPPH and ABTS assays .

- In vivo effects : Trisulfate contributes to elevated plasma total antioxidant capacity (+19% in rats at 50 mg/kg/day), likely via indirect modulation of redox-sensitive pathways .

Advanced Research Questions

Q. How do sulfated metabolites like trans-resveratrol-3,4',5-trisulfate influence resveratrol’s chemopreventive efficacy in vivo?

Answer: Sulfation reduces resveratrol’s direct chemopreventive activity but may enable tissue-specific effects :

- Contradictory data : In rat models, high-dose resveratrol (300 mg/kg/day) failed to alter phase I/II detoxification enzymes (e.g., CYP450, GST) despite trisulfate accumulation, suggesting limited aglycone availability . However, trisulfate may act as a reservoir for localized desulfation in target tissues (e.g., ovarian follicles), where it inhibits ROS-mediated apoptosis .

- Experimental design recommendation : Use isotope-labeled resveratrol to track metabolite distribution and correlate tissue-specific sulfatase activity with efficacy.

Q. What experimental models are suitable for studying the ovarian protective effects of resveratrol sulfates?

Answer: The cisplatin-induced premature ovarian insufficiency (POI) rat model is validated for evaluating trisulfate’s role in follicle preservation:

- Key endpoints :

- Dosing : Intraperitoneal resveratrol (10 mg/kg/day) preserves primary follicles (16.6 ± 1.22 vs. 8.48 ± 1.45 in controls, p < 0.05) but not primordial follicles, suggesting sulfates may protect maturing follicles .

- Mechanistic insight : Co-administration with antioxidants (e.g., CAPE) enhances protection, likely via synergistic ROS scavenging .

Q. How can researchers resolve contradictions in the reported bioactivity of resveratrol sulfates?

Answer: Addressing discrepancies requires:

- Standardized metabolite profiling : Use synthesized trisulfate standards (e.g., Sigma-Alderich) to avoid batch variability .

- Cell-type-specific assays : Compare trisulfate activity in cancer vs. normal cells. For example, trisulfate inhibits NF-κB in HT-29 colorectal cells (IC₅₀ = 5 µM) but shows no effect in non-transformed epithelia .

- Pharmacokinetic modeling : Integrate data on metabolite half-life (e.g., trisulfate t₁/₂ = 2.8 hrs in rats) to optimize dosing schedules .

Methodological Challenges

Q. What are the limitations of current models for studying trisulfate’s pharmacokinetics?

Answer:

- Species divergence : Rat sulfotransferase overexpression may overestimate trisulfate’s human relevance .

- Lack of dynamic data : Most studies use terminal sampling; in vivo microdialysis or PET imaging could provide real-time metabolite tracking .

- Matrix effects : Fecal recovery rates (13–17%) underestimate systemic exposure due to enterohepatic recirculation .

Q. How can researchers enhance the stability of trans-resveratrol-3,4',5-trisulfate in experimental formulations?

Answer:

- Structural modifications : Methoxy substitution (e.g., 3,4',5-trimethoxy-trans-stilbene) improves stability without altering sulfation patterns .

- Nanoencapsulation : Liposomal encapsulation increases trisulfate’s aqueous solubility (from <0.1 mg/mL to >5 mg/mL) and prolongs circulation time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.